(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders. The presence of the 4-chlorophenyl group enhances its biological activity and selectivity.
The compound can be synthesized through various methods, often involving the reaction of pyrrolidine with substituted aryl halides. It has been the subject of research in both synthetic organic chemistry and pharmacology, contributing to its recognition in scientific literature.
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is classified as:
The synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride typically involves several steps:
The synthesis may involve:
The molecular formula for (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is with a molecular weight of approximately 239.77 g/mol.
A three-dimensional model can be generated using molecular modeling software to visualize the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets.
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism of action for (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride primarily involves its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride has several scientific uses:
The pyrrolidine ring represents a privileged saturated nitrogen heterocycle in medicinal chemistry, with its sp³-hybridized structure enabling expansive three-dimensional pharmacophore exploration. This five-membered ring exhibits pseudorotation capability, allowing dynamic conformational adaptability that enhances target binding complementarity [2]. The scaffold's stereochemical complexity—supporting up to four chiral centers—facilitates precise stereoselective interactions with biological targets, a critical advantage for optimizing binding affinity and reducing off-target effects . Approximately 37 FDA-approved drugs incorporate pyrrolidine derivatives, underscoring their therapeutic significance [2].
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride exemplifies strategic chiral exploitation, where the asymmetric carbon at the 2-position generates enantioselective bioactivity. X-ray crystallographic studies of analogous pyrrolidine inhibitors bound to neuronal nitric oxide synthase (nNOS) reveal how absolute configuration determines binding mode: The (S)-enantiomer optimally positions the chlorophenyl group within hydrophobic pockets, while the (R)-counterpart exhibits steric clashes [5]. This scaffold's metabolic resilience is evidenced by pyrrolidine-containing anticonvulsants showing >80% stability in human liver microsome assays, attributed to ring saturation resisting oxidative degradation [8].
Table 1: Comparative Physicochemical Properties of Bioactive Pyrrolidine Derivatives
Compound | LogP | PSA (Ų) | H-Bond Acceptors | Stereogenic Centers | Key Therapeutic Application |
---|---|---|---|---|---|
(S)-2-(4-Chlorophenyl)pyrrolidine | 2.1 | 16.5 | 1 | 1 | GABA-A modulation (theoretical) |
nNOS Inhibitor (8c) [5] | 1.8 | 52.3 | 5 | 2 | Neurodegenerative disorders |
Anticonvulsant 30 [8] | 0.9 | 58.7 | 4 | 1 | Epilepsy, neuropathic pain |
Pyrrolidine benchmark [2] | 0.46 | 16.5 | 1.5 | 1-4 | Scaffold reference |
The 4-chlorophenyl moiety confers distinct pharmacodynamic advantages when appended to heterocyclic scaffolds. Chlorine's combined steric and electronic effects enhance target affinity through hydrophobic interactions and subtle dipole modulation. In dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists, the chlorophenyl pharmacophore increases D3R binding affinity by 1.3-fold compared to fluorophenyl analogs, attributed to optimized van der Waals contacts within the orthosteric pocket [1]. Crystallographic data reveals chlorine's ability to engage in halogen bonding with carbonyl oxygens in target proteins (distance: 3.2–3.5 Å), contributing an additional 1-2 kcal/mol binding energy [5].
The 4-position specificity maximizes bioactivity while minimizing metabolic deactivation. Para-substitution avoids steric hindrance observed with ortho-chlorinated analogs, which force detrimental dihedral angles between the aryl ring and pyrrolidine plane [5]. Critically, chlorine's lipophilic enhancement (π = 0.71) improves blood-brain barrier permeability, evidenced by Central Nervous System Multiparameter Optimization (CNS-MPO) scores increasing from 3.2 (phenyl) to 4.1 (4-chlorophenyl) in pyrrolidine-based neuroactive compounds [1] [8]. This substitution concurrently retards cytochrome-mediated oxidation, reducing hepatic clearance by >40% compared to methylphenyl analogs in metabolic stability assays [8].
Table 2: Impact of Chlorophenyl Substitution on Pharmacological Parameters
Pharmacological Parameter | Phenyl Analog | 4-Chlorophenyl Analog | Improvement Factor |
---|---|---|---|
D3R binding affinity (Ki) [1] | 8.2 nM | 6.1 nM | 1.3x |
nNOS inhibitory potency [5] | 0.18 µM | 0.077 µM | 2.3x |
Metabolic stability (HLM) [8] | 63% remaining | 88% remaining | 1.4x |
Protective index (TD₅₀/ED₅₀) [8] | 2.1 | 3.6 | 1.7x |
The evolution of chiral pyrrolidine pharmacophores intersects significantly with GABAergic drug development. Early racemic GABA modulators exhibited differential enantiomer activity, prompting investigations into stereochemically defined analogs. Though (S)-2-(4-chlorophenyl)pyrrolidine hydrochloride itself lacks documented GABA applications, its structural kinship to pyrrolidine-containing GABA-A receptor modulators positions it within this historical trajectory. The compound's protonatable nitrogen enables cationic center formation at physiological pH, mirroring bioactive conformations of GABAergic agents like the imidazo[1,2-a]pyridine class, which utilize basic nitrogens for receptor interaction [6].
Synthetic methodology advances enabled this enantioselective exploration. Asymmetric Paal-Knorr reactions catalyzed by chiral phosphoric acid/Fe(OTf)₃ complexes yield arylpyrrolidines with >88% ee, while silver-catalyzed heteroannulations using cinchona-based ligands achieve 91% ee for 3-arylpyrrolidines . These techniques facilitated the systematic study of stereochemical influences on GABA receptor binding. Modern scaffold hybridization strategies integrate pyrrolidine with bioactive aryl systems, exemplified by anticonvulsants where 4-chlorophenyl-pyrrolidine acetamides show synergistic activity in MES (ED₅₀ = 45.6 mg/kg) and 6Hz seizure models (ED₅₀ = 39.5 mg/kg)—exceeding ethosuximide's efficacy [8]. This evolution reflects the broader shift toward enantiopure, multifunctional neurotherapeutics leveraging pyrrolidine's stereochemical versatility.
Table 3: Evolution of Bioactive Pyrrolidine Derivatives in Neuroscience
Development Phase | Key Innovations | Representative Compound Features |
---|---|---|
Early racemic mixtures | Undifferentiated stereochemistry; limited target selectivity | Racemic pyrrolidine-2,5-diones with modest 6Hz seizure protection |
Stereoselective synthesis | Catalytic asymmetric methods (e.g., CPA/metal catalysis; Ag/chiral phosphines) | >90% ee 3-arylpyrrolidines; resolved nNOS inhibitors |
Targeted hybridization | Merging pyrrolidine with aryl pharmacophores via amide/amine linkages | (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides; dual MOR/D3R ligands |
Chlorophenyl optimization | Strategic para-halogenation for enhanced CNS penetration and target affinity | (S)-2-(4-Chlorophenyl)pyrrolidine analogs with improved PI values |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7